

# GSK2194069: A Potent Inhibitor of Fatty Acid Synthase

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

### Introduction

**GSK2194069** is a potent and selective inhibitor of the human fatty acid synthase (FASN), a key enzyme in the de novo synthesis of fatty acids.[1] FASN is a multifunctional enzyme responsible for the synthesis of palmitate from acetyl-CoA and malonyl-CoA.[2] Notably, FASN is overexpressed in many cancer types, making it an attractive therapeutic target.[1][3] **GSK2194069** specifically targets the β-ketoacyl reductase (KR) domain of FASN, disrupting the fatty acid elongation process and leading to the inhibition of cancer cell growth.[1][4] This technical guide provides a comprehensive overview of the inhibitory activity of **GSK2194069**, including its IC50 values, the experimental protocols used for its characterization, and its mechanism of action within the fatty acid synthesis pathway.

## **Quantitative Inhibitory Activity**

The inhibitory potency of **GSK2194069** has been characterized through various in vitro assays, targeting both the isolated enzyme domains and cellular activity. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are summarized in the tables below.

### Table 1: In Vitro Enzymatic Inhibition of GSK2194069



Target	Substrate/Cofactor	IC50 Value	Assay Type
Fatty Acid Synthase (FASN)	-	7.7 nM	Detection of released CoA[2]
FASN β-ketoacyl reductase (KR) domain	Acetoacetyl-CoA	4.8 nM	Enzymatic assay[4]
FASN β-ketoacyl reductase (KR) domain	NADPH	5.6 nM	Enzymatic assay[4]
FASN β-ketoacyl reductase (KR) domain	-	29 nM	In vitro enzymatic assay[2]
FASN β-ketoacyl synthase (KS) domain	-	>10,000 nM	In vitro enzymatic assay[2]

Table 2: Cellular Activity of GSK2194069

Cell Line	Effect	EC50 Value	Assay Type
A549 (Non-small cell lung cancer)	Reduced cell growth	15 nM	Cell proliferation assay[5]
A549 (Non-small cell lung cancer)	Decreased phosphatidylcholine levels	15.5 ± 9 nM	Metabolomics analysis[4]

### **Mechanism of Action**

**GSK2194069** acts as a competitive inhibitor with respect to the keto-substrate and an uncompetitive inhibitor with respect to the cofactor NADPH at the  $\beta$ -ketoacyl reductase (KR) domain of FASN.[6] This dualistic inhibition mechanism effectively halts the reduction step in the fatty acid elongation cycle, leading to an accumulation of upstream intermediates and a depletion of downstream products, such as palmitate. The inhibition of FASN activity ultimately results in the suppression of cancer cell proliferation.[5]



## **Experimental Protocols**

## Protocol 1: Determination of IC50 for FASN β-ketoacyl reductase (KR) Domain Inhibition

This protocol outlines a representative biochemical assay to determine the IC50 of **GSK2194069** against the FASN KR domain by monitoring the consumption of NADPH.

#### Materials:

- Purified human FASN enzyme
- GSK2194069
- Acetoacetyl-CoA (substrate)
- NADPH (cofactor)
- Assay buffer (e.g., 100 mM potassium phosphate, pH 7.0, containing 1 mM EDTA)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 340 nm

#### Procedure:

- Prepare a serial dilution of GSK2194069 in DMSO.
- In a 96-well plate, add the assay buffer, a fixed concentration of acetoacetyl-CoA, and the various concentrations of GSK2194069.
- Initiate the reaction by adding a fixed concentration of purified FASN enzyme to each well.
- Immediately before reading, add a fixed concentration of NADPH to all wells.
- Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
- Calculate the initial reaction rates for each inhibitor concentration.



 Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

## **Protocol 2: Cell Viability Assay (MTT Assay)**

This protocol describes the determination of the EC50 of **GSK2194069** on cancer cell proliferation using a colorimetric MTT assay.

#### Materials:

- A549 cells (or other cancer cell line of interest)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- GSK2194069
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO
- 96-well cell culture plate
- Incubator (37°C, 5% CO2)
- Microplate reader capable of measuring absorbance at 570 nm

#### Procedure:

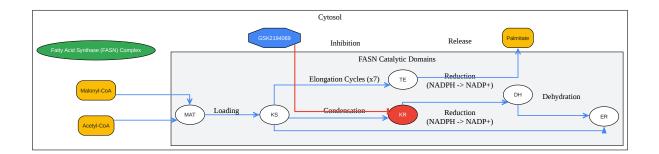
- Seed A549 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- Prepare a serial dilution of **GSK2194069** in the cell culture medium.
- Remove the old medium from the wells and add the medium containing different concentrations of GSK2194069. Include a vehicle control (DMSO) and a no-cell control.
- Incubate the plate for 72 hours.



- Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
- Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the logarithm of the inhibitor concentration.
- Fit the data to a sigmoidal dose-response curve to calculate the EC50 value.

## Signaling Pathway and Experimental Workflow Diagrams

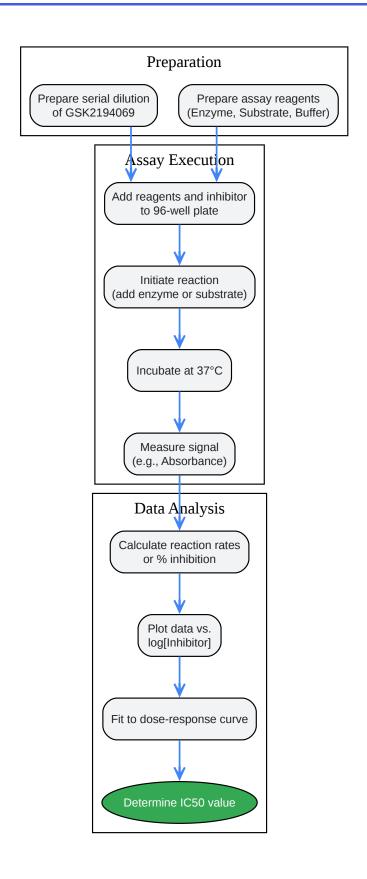
The following diagrams illustrate the de novo fatty acid synthesis pathway, highlighting the point of inhibition by **GSK2194069**, and a typical experimental workflow for IC50 determination.



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Caption: De novo fatty acid synthesis pathway and the inhibition point of GSK2194069.





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Caption: General experimental workflow for IC50 determination.



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